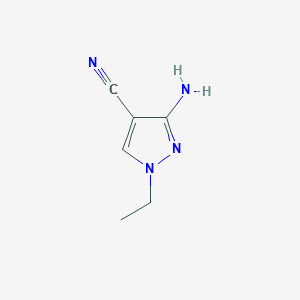

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

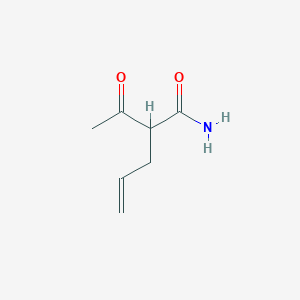

3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C4H4N4. It is also known by other names such as 5-Amino-4-cyanopyrazole, 3-Amino-4-cyanopyrazole, 5-Amino-4-pyrazolecarbonitrile, 1H-Pyrazole-4-carbonitrile, 3-amino-, Pyrazole-4-carbonitrile, 3-amino-, 3-Amino-1H-pyrazole-4-carbonitrile, 3-Aminopyrazole-4-carbonitrile, 3-Aminopyrazole-4-nitrile, and 3-Amino-4-cyano-1H-pyrazole .

Molecular Structure Analysis

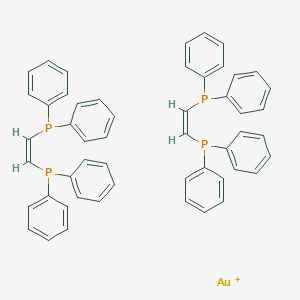

The molecular structure of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile can be represented by the InChI string: InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H, (H3,6,7,8) . The 3D structure of the molecule can be viewed using Java or Javascript .

Applications De Recherche Scientifique

Medicinal Chemistry

Pyrazole derivatives, including “3-amino-1-ethyl-1H-pyrazole-4-carbonitrile”, are known as versatile scaffolds in medicinal chemistry . They have been extensively studied for their diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

2. Synthesis of More Complex Heterocyclic Systems Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This includes the synthesis of condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines .

Tautomerism Studies

Pyrazoles, including “3-amino-1-ethyl-1H-pyrazole-4-carbonitrile”, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Development of Kinase Inhibitors

The pyrazole hinge binding moiety, which includes “3-amino-1-ethyl-1H-pyrazole-4-carbonitrile”, represents a privileged scaffold in the medicinal chemistry for the development of kinase inhibitors .

Synthesis Methods

Over the years, a vast array of synthesis methods and synthetic analogues of pyrazoles, including “3-amino-1-ethyl-1H-pyrazole-4-carbonitrile”, have been documented . These highlight their significant importance in research and applications .

Sulfanylated Pyrazoles

“3-amino-1-ethyl-1H-pyrazole-4-carbonitrile” could potentially be used in the creation of valuable sulfanylated pyrazoles . These compounds are synthesized under metal- and solvent-free conditions .

Safety and Hazards

3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it comes in contact with skin, wash with plenty of soap and water. If swallowed, contact a poison center or doctor if you feel unwell .

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile may also interact with various biological targets.

Mode of Action

It’s known that the compound can be used as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines . These compounds have been classified as sedative/hypnotic drugs, indicating that 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile might interact with its targets to induce similar effects .

Biochemical Pathways

Given its potential role as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines , it’s plausible that it may influence the biochemical pathways associated with these compounds.

Result of Action

Related compounds have shown significant inhibitory activity in certain contexts , suggesting that 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile might have similar effects.

Propriétés

IUPAC Name |

3-amino-1-ethylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-10-4-5(3-7)6(8)9-10/h4H,2H2,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALFQLAIPMSUAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444595 |

Source

|

| Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

122799-95-5 |

Source

|

| Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)